molecular formula C8H14O4 B14505743 Hexanoic acid, 5-methoxy-3-oxo-, methyl ester CAS No. 63364-50-1

Hexanoic acid, 5-methoxy-3-oxo-, methyl ester

Cat. No.: B14505743
CAS No.: 63364-50-1
M. Wt: 174.19 g/mol
InChI Key: QQPFVXJGBOOJCU-UHFFFAOYSA-N
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Description

Hexanoic acid, 5-methoxy-3-oxo-, methyl ester is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanoic acid, characterized by the presence of a methoxy group and a keto group. This compound is also known by other names such as methyl 5-methoxy-3-oxohexanoate. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 5-methoxy-3-oxo-, methyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the reaction of hexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5-methoxy-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid derivatives.

    Reduction: Hexanol derivatives.

    Substitution: Various substituted hexanoic acid esters.

Scientific Research Applications

Hexanoic acid, 5-methoxy-3-oxo-, methyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 5-methoxy-3-oxo-, methyl ester involves its interaction with specific molecular targets. The methoxy and keto groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexanoic acid, 5-methoxy-3-oxo-, methyl ester can be compared with other similar compounds such as:

    Hexanoic acid, 5-oxo-, methyl ester: Lacks the methoxy group, leading to different reactivity and applications.

    Hexanoic acid, 3-oxo-, methyl ester: The position of the keto group affects its chemical properties and reactions.

    Hexanoic acid, methyl ester: Lacks both the methoxy and keto groups, resulting in distinct chemical behavior.

The presence of the methoxy and keto groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

CAS No.

63364-50-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 5-methoxy-3-oxohexanoate

InChI

InChI=1S/C8H14O4/c1-6(11-2)4-7(9)5-8(10)12-3/h6H,4-5H2,1-3H3

InChI Key

QQPFVXJGBOOJCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC(=O)OC)OC

Origin of Product

United States

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